Linker Length: Azido-PEG1-methylamine Minimizes Molecular Bulk vs. Longer PEG2/PEG3 Analogs
Azido-PEG1-methylamine contains a single PEG unit (PEG1), whereas its common analogs, Azido-PEG2-methylamine and Azido-PEG3-methylamine, contain two and three PEG units, respectively . This results in a quantifiable reduction in linker length and molecular weight. While longer PEG chains increase solubility and flexibility, the PEG1 spacer minimizes the distance between the azide and amine reactive groups [1]. This compact geometry is often preferred in applications where a short, rigid linker is required to bring two protein domains into close proximity, such as in PROTAC ternary complex formation or site-specific labeling where steric hindrance must be minimized [2].
| Evidence Dimension | Linker Length (PEG units) and Molecular Weight |
|---|---|
| Target Compound Data | 1 PEG unit; MW 144.2 g/mol |
| Comparator Or Baseline | Azido-PEG2-methylamine (2 PEG units; est. MW 188 g/mol); Azido-PEG3-methylamine (3 PEG units; est. MW 232 g/mol) |
| Quantified Difference | MW difference: 44-88 g/mol reduction |
| Conditions | Molecular weight and structural inference based on standard PEG monomer molecular weight (44 g/mol per -CH2CH2O- unit). |
Why This Matters
A smaller linker can reduce entropic penalty and increase effective molarity in bioconjugation reactions, and may be essential for achieving optimal degradation efficiency in PROTACs where linker length directly affects ternary complex formation.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
- [2] Su S, et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J Med Chem. 2019;62(16):7575-7582. View Source
